Galα1-4Galα1-Gb3
Description
Contextualization of Glycosphingolipids within Biological Systems
Within biological systems, glycosphingolipids act as key players in mediating interactions between cells and their environment. Positioned on the outer leaflet of the plasma membrane, their glycan portions are available for recognition by other cells, proteins, and pathogens. mdpi.comnih.govnih.gov This interaction capability underlies their involvement in processes ranging from embryonic development and immune responses to the modulation of membrane protein function and signal transduction pathways. nih.govfrontiersin.orgnih.gov The heterogeneity of the ceramide moiety also influences GSL function and membrane organization. nih.gov
Nomenclature and Structural Elucidation of Galα1-4Galα1-Gb3 and Related Globo-Series Glycans
Understanding the structure and nomenclature of glycosphingolipids is fundamental to studying their biological roles. The globo-series is a major class of GSLs characterized by a specific sequence of sugar linkages.
Globotriaosylceramide (Gb3) is a core structure within the globo-series. Its structure is defined as Galα1-4Galβ1-4Glc-Ceramide, consisting of a terminal galactose (Gal) linked α1-4 to another galactose, which is then linked β1-4 to glucose (Glc), all attached to a ceramide lipid tail. nih.govtga.gov.aunih.govresearchgate.netnih.govoup.comfigshare.com The biosynthesis of Gb3 is catalyzed by the enzyme Gb3/CD77 synthase (α1,4-galactosyltransferase), which adds the terminal α1-4 linked galactose to lactosylceramide (B164483) (Galβ1-4Glc-Ceramide). nih.govnih.govresearchgate.net
The nomenclature "this compound" as a specific, standalone glycosphingolipid structure is not standard in the literature. However, the Galα1-4Gal disaccharide is a defining feature of the non-reducing end of the Pk antigen, which is also known as Gb3 (Galα1-4Galβ1-4Glc-Ceramide). nih.govnih.govresearchgate.netashpublications.org Extended globo-series glycosphingolipids build upon the Gb3 structure by adding further sugar residues. The most common extension of Gb3 in humans is the addition of N-acetylgalactosamine (GalNAc) in a β1-3 linkage to the terminal galactose of Gb3, forming globoside, also known as P antigen or Gb4. The structure of Gb4 is GalNAcβ1-3Galα1-4Galβ1-4Glc-Ceramide. nih.govelicityl-oligotech.comelicityl-oligotech.comresearchgate.net Thus, while "this compound" is not a recognized structure, the Galα1-4Gal moiety is present in Gb3, and Gb3 itself serves as the precursor for extended globo-series structures like Gb4. Other extended globo-series glycosphingolipids exist, such as Forssman antigen (FORS1), which is formed by adding another GalNAc in an α1-3 linkage to the terminal GalNAc of Gb4. nih.govresearchgate.net Some extended globo-series glycosphingolipids have also been found to carry blood group determinants. nih.govosti.gov
In the context of glycosphingolipids containing the Galα1-4Gal moiety, several terms refer to the same or closely related structures, particularly Gb3. Globotriaosylceramide (Gb3) is also widely known as the Pk antigen. nih.govoup.comnih.govresearchgate.netashpublications.orgresearchgate.netwikipedia.orgontosight.ainih.govplos.org It is also referred to as Ceramide Trihexoside (CTH) due to its composition of a ceramide linked to three hexose (B10828440) sugars (two galactose and one glucose). nih.govtga.gov.aunih.govfigshare.comsumitomo-pharma.comcapes.gov.bramegroups.org CD77 is an antigen expressed on the surface of certain cells, notably germinal center B lymphocytes, and it corresponds to the Gb3 glycosphingolipid structure. nih.govoup.comnih.govresearchgate.netashpublications.orgontosight.ai Therefore, Gb3, Pk antigen, CD77, and CTH are often used interchangeably to refer to the Galα1-4Galβ1-4Glc-Ceramide structure.
Characterization of Extended this compound Structures and Analogues
Overview of Academic Research Perspectives on this compound Functionality
Academic research on glycosphingolipids containing the Galα1-4Gal moiety, primarily focusing on the Pk antigen (Gb3) and its extensions, highlights their significant roles in cell biology, particularly as receptors for pathogens and toxins. The terminal Galα1-4Gal disaccharide is a critical epitope recognized by various ligands. researchgate.netnih.govresearchgate.net
A key area of research involves the interaction of Gb3 with Shiga toxins (Stxs) produced by Shigella dysenteriae and certain strains of Escherichia coli. researchgate.netresearchgate.netwikipedia.orgontosight.aivedantu.comashpublications.org Gb3 acts as a primary receptor for these toxins, mediating their binding and subsequent entry into host cells, which can lead to severe conditions like hemolytic uremic syndrome (HUS). researchgate.netwikipedia.orgontosight.aivedantu.com The binding occurs primarily through hydrogen bonds between the hydroxyl groups on the sugars of Gb3 and the toxin's B-subunit. nih.govresearchgate.net
Beyond toxin binding, Gb3 and related globo-series glycans serve as receptors for various pathogens, including P-fimbriated uropathogenic E. coli, Streptococcus suis, and Pseudomonas aeruginosa. wikipedia.orgvedantu.comashpublications.orgjscimedcentral.com These interactions are crucial for bacterial adhesion and the establishment of infections, such as urinary tract infections and bacterial meningitis. wikipedia.orgvedantu.comashpublications.orgjscimedcentral.com
Research also indicates a potential protective role for the Pk antigen (Gb3) against certain viral infections. Studies have shown that Pk expression can influence susceptibility to HIV-1 infection, suggesting it may act as an endogenous cell-surface factor providing protection. ashpublications.org
Furthermore, the P1PK blood group system is defined by glycosphingolipid antigens, including Pk (Gb3) and P1. wikipedia.orgplos.orgresearchgate.netresearchgate.net The presence or absence of these antigens determines an individual's blood type within this system. wikipedia.orgplos.orgresearchgate.net Antibodies against these antigens can have clinical significance, potentially causing hemolytic transfusion reactions and complications during pregnancy. wikipedia.orgashpublications.orgjscimedcentral.comresearchgate.net
Academic investigations also explore the role of Gb3 and related glycosphingolipids in cancer, as they can be overexpressed in certain malignancies, suggesting potential as diagnostic or therapeutic targets. researchgate.netresearchgate.net The biosynthesis of these glycans by enzymes like Gb3/CD77 synthase and the genetic basis of their expression continue to be active areas of research. nih.govnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.netresearchgate.net
The study of extended globo-series glycosphingolipids, such as Gb4 (P antigen), which contains the Galα1-4Gal linkage found in its Gb3 precursor, also reveals biological functions, including acting as a receptor for parvovirus B19. ashpublications.orglipotype.com
Table 1: Selected Glycosphingolipids and Related Terms
| Name | Common Synonyms / Related Terms | Structure (Glycan Portion) | PubChem CID |
| Globotriaosylceramide | Gb3, Pk antigen, CD77, Ceramide Trihexoside (CTH) | Galα1-4Galβ1-4Glc | 24821 figshare.com |
| Globotetraosylceramide | Gb4, P antigen, Globoside | GalNAcβ1-3Galα1-4Galβ1-4Glc | 86583361 nih.gov |
| Lactosylceramide | LacCer | Galβ1-4Glc | 24786 nih.gov |
| Galactosylceramide | GalCer | Gal | 24707 nih.gov |
| Glucosylceramide | GlcCer | Glc | 24777 nih.gov |
| N-acetylgalactosaminyl-Gb3 | Gb4 (alternative usage, less common) | GalNAcβ1-3Galα1-4Galβ1-4Glc | 86583361 nih.gov |
| P1 Antigen | nLc5 | Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Not readily available |
| Forssman Antigen | FORS1 | GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc | Not readily available |
Note: PubChem CID for Gb3 refers to the core glycan structure linked to ceramide. Specific CIDs may vary based on ceramide structure.
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galα1-4Galα1-4Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Biosynthesis and Metabolism of Galα1 4galα1 Gb3 and Associated Glycans
Enzymatic Pathways for Galα1-4Galα1-Gb3 Synthesis
The synthesis of this compound involves the addition of a terminal alpha-galactose residue to Gb3. This step is catalyzed by a specific glycosyltransferase.
Role of Gb3/CD77 Synthase (α1,4-Galactosyltransferase, A4GALT) in the Formation of Galα1-4Gal Linkages
Gb3/CD77 synthase, encoded by the A4GALT gene, is a Golgi-resident glycosyltransferase crucial for synthesizing the Galα1→4Gal disaccharide linkage found in Gb3 and the P1 antigen. researchgate.netnih.govresearchgate.netnih.govresearchgate.netantibodies-online.com This enzyme catalyzes the transfer of galactose from UDP-galactose to an appropriate acceptor substrate. researchgate.netantibodies-online.com While primarily known for its role in glycosphingolipid biosynthesis, human Gb3/CD77 synthase has also been shown to synthesize the Galα1→4Gal linkage on glycoprotein-derived acceptors, creating P1 glycotopes. researchgate.netnih.govresearchgate.netnih.gov
Acceptor Substrate Specificity and Glycosylation Reactions Leading to this compound Precursors
Human Gb3/CD77 synthase exhibits acceptor specificity, primarily acting on lactosylceramide (B164483) (Galβ1-4Glc-Cer) to form globotriaosylceramide (Gb3, Galα1-4Galβ1-4Glc-Cer). nih.govnih.govantibodies-online.com This reaction is the initiating step for the globo series of glycosphingolipids. researchgate.netnih.gov The enzyme can also utilize paragloboside (Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer) as an acceptor to produce the P1 antigen (Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer). nih.govnih.gov
The formation of this compound (Galα1-4Galα1-4Galβ1-4Glc-Cer) implies the addition of an alpha-galactose to the terminal galactose of Gb3. While Gb3/CD77 synthase is responsible for the initial Galα1-4 linkage in Gb3, the enzyme responsible for adding the second alpha-galactose in a Galα1-4 linkage to form this compound is not explicitly detailed as a primary function of A4GALT in the search results. However, the promiscuity of A4GALT and its ability to form Galα1-4Gal structures on different acceptors suggests a potential, though perhaps less efficient or context-dependent, role in forming this extended structure. Some research indicates that the enzyme can transfer galactose to galactose-terminated glycosphingolipids. nih.gov
A single amino acid substitution (p.Q211E) in human Gb3/CD77 synthase can broaden its acceptor specificity, enabling the synthesis of NOR antigens which contain a terminal Galα1→4GalNAc disaccharide, in addition to Galα1→4Gal structures. nih.govnih.govnih.govbiorxiv.org This highlights the enzyme's potential for varied glycosylation reactions based on structural features.
The synthesis of lactosylceramide, a key precursor for Gb3, is catalyzed by β1,4-galactosyltransferase isoenzymes, such as B4GALT5 and B4GALT6, which are also located in the Golgi. biorxiv.orgbiorxiv.org
Genetic Regulation of A4GALT Gene Expression and its Impact on this compound Biosynthesis
The expression of the A4GALT gene is subject to genetic regulation, which influences the levels of Gb3/CD77 synthase and consequently the biosynthesis of its products, including Gb3 and the P1 antigen. The A4GALT gene is located on human chromosome 22q13.2.
Genetic variations, such as single-nucleotide polymorphisms (SNPs), particularly rs5751348 in intron 1, can affect A4GALT gene expression by influencing the binding of transcription factors like RUNX1 and EGR1. researchgate.netnih.govnih.gov The presence of the rs5751348[G] allele in the P1 allele is associated with enhanced transcription, contributing to the P1/P2 polymorphism in the P1PK blood group system. researchgate.netnih.govnih.govmaayanlab.cloudashpublications.org Different levels of A4GALT transcript are observed in P1 and P2 red blood cells, correlating with the P1/P2 phenotype. nih.govashpublications.org Deletions in regulatory regions of A4GALT can lead to a rare "null" (p) phenotype, characterized by the absence of Pk and P1 antigens. nih.govmaayanlab.cloud These findings underscore the fine-tuned genetic regulation of A4GALT expression and its direct impact on the biosynthesis of Galα1-4Gal-containing glycosphingolipids.
Post-Translational Modifications of Gb3/CD77 Synthase Affecting this compound Production (e.g., N-glycosylation, dimerization)
Post-translational modifications, such as N-glycosylation and dimerization, can influence the activity, folding, stability, and localization of glycosyltransferases, including Gb3/CD77 synthase. researchgate.netresearchgate.netresearchgate.netbosterbio.com Human Gb3/CD77 synthase contains two predicted N-glycosylation sites at positions N121 and N203. researchgate.netresearchgate.net Research indicates that N-glycosylation is essential for the enzymatic activity and proper function of Gb3/CD77 synthase. researchgate.netresearchgate.net Specifically, the N-glycan at position N203 appears to play a particularly prominent role in regulating enzyme activity, potentially through an allosteric mechanism, while the N-glycan at N121 is less critical for activity but contributes to efficient secretion of the enzyme. researchgate.net Glycovariants lacking the N-glycan at N203 or at both N121 and N203 sites show no enzymatic activity. researchgate.net
Furthermore, human A4GALT has been shown to form homodimers and heterodimers with other glycosyltransferases, such as β1,4-galactosyltransferase 1 (B4GALT1) and β1,4-galactosyltransferase 5 (B4GALT5). researchgate.netbiorxiv.orgbiorxiv.org These interactions, particularly the formation of heterodimers with GSL-specific enzymes like B4GALT5, may influence the acceptor specificity of A4GALT towards glycosphingolipids and glycoproteins. researchgate.netbiorxiv.orgbiorxiv.org The proximity of active sites within these heterodimers could facilitate substrate channeling and modulate enzymatic activity, thereby affecting the production of Galα1-4Gal-containing glycans. researchgate.netbiorxiv.org
Degradation Pathways of this compound and Related Glycosphingolipids
The breakdown of glycosphingolipids like Gb3 and its derivatives occurs primarily in the lysosomes through the action of hydrolytic enzymes.
Lysosomal Hydrolysis by α-Galactosidase A (α-GalA)
The primary enzyme responsible for the hydrolysis of terminal alpha-galactosyl residues from glycosphingolipids, including Gb3, is the lysosomal enzyme α-galactosidase A (α-GalA), encoded by the GLA gene. nih.govnih.govpatsnap.comresearchgate.net α-GalA catalyzes the cleavage of the terminal α1-4 galactosidic linkage in Gb3, breaking it down into lactosylceramide and galactose. nih.gov Deficiency in α-GalA activity leads to the lysosomal accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lysoGb3), which is the hallmark of Fabry disease, an X-linked lysosomal storage disorder. nih.govnih.govpatsnap.comresearchgate.netpnas.org While α-GalA efficiently hydrolyzes Gb3, its activity towards lysoGb3 has been reported to be less efficient, particularly at neutral pH due to its acidic pH optimum. pnas.org
The degradation of this compound would similarly involve the sequential hydrolysis of its alpha-galactosyl linkages by lysosomal glycosidases. α-GalA would be expected to cleave the terminal α1-4 galactose residue. The subsequent breakdown of the remaining Gb3 core would also be mediated by α-GalA, followed by the action of other lysosomal enzymes to degrade lactosylceramide and ceramide.
Data Table: Key Enzymes and Substrates in this compound Metabolism
| Enzyme | Primary Function | Key Substrates (Biosynthesis) | Key Products (Biosynthesis) | Role in this compound Metabolism |
| Gb3/CD77 Synthase (A4GALT) | Catalyzes Galα1→4Gal linkage formation | Lactosylceramide, Paragloboside | Gb3, P1 antigen | Synthesizes Gb3 precursor |
| α-Galactosidase A (α-GalA) | Hydrolyzes terminal alpha-galactosyl residues | Gb3, other alpha-galactosides | Lactosylceramide, Galactose (from Gb3) | Degrades Gb3 and potentially this compound |
| β1,4-Galactosyltransferase (e.g., B4GALT5) | Catalyzes Galβ1→4Glc linkage formation (Lactose) | Ceramide, Glucosylceramide | Lactosylceramide | Synthesizes Lactosylceramide precursor |
Formation and Significance of Deacylated Lysoglobotriaosylsphingosine (Lyso-Gb3) in this compound Metabolism
Globotriaosylsphingosine (Lyso-Gb3) is the deacylated derivative of globotriaosylceramide (Gb3 or Galα1-4Galβ1-4Glcβ1-1'Ceramide). Its formation involves the removal of the fatty acid moiety from Gb3. This deacylation is thought to occur through the non-specific activity of lysosomal acid ceramidase nih.gov.
Lyso-Gb3 has emerged as a significant molecule in the context of Gb3 metabolism, particularly in Fabry disease, an X-linked lysosomal storage disorder caused by deficient activity of α-galactosidase A (α-Gal A) sanofimedical.commdpi.com. While Gb3 accumulates in Fabry disease due to the enzymatic deficiency, Lyso-Gb3 also accumulates and is considered a hallmark of the condition sanofimedical.commdpi.comarchimedlife.compnas.orgkrcp-ksn.org.
The concentration of Lyso-Gb3 can be markedly increased in the plasma and tissues of Fabry patients, often exceeding the relative increase seen with Gb3 pnas.orgnih.gov. This elevated level of Lyso-Gb3 is detected at high levels in the plasma of Fabry disease patients and shows superiority over Gb3 as a diagnostic and prognostic biomarker krcp-ksn.org. It is particularly useful for identifying Fabry disease, especially in females where α-Gal A enzyme activity testing may be normal archimedlife.comnih.gov. Lyso-Gb3 levels increase early in disease progression and have been linked to clinical events and disease burden krcp-ksn.org.
Beyond its role as a biomarker, Lyso-Gb3 is also considered a pathogenic molecule. At concentrations found in symptomatic Fabry patients, Lyso-Gb3 has been shown to promote Gb3 storage and induce the proliferation of smooth muscle cells in vitro, suggesting a direct role in the pathogenesis of Fabry disease pnas.org. It can also act as a substrate for α-galactosidase A, being converted to lactosylsphingosine (B51368) pnas.org. Studies have indicated that Lyso-Gb3 directly affects podocytes and can cause sensitization of peripheral nociceptive neurons, contributing to pain in Fabry disease nih.govnih.govresearchgate.net.
Research findings highlight the potential of Lyso-Gb3 as an indicator of disease severity and different phenotypic presentations, as its levels vary among individuals with different disease severity and genotypes krcp-ksn.org. Monitoring Lyso-Gb3 levels has also been explored for assessing the response to enzyme replacement therapy (ERT), although its utility in monitoring response to treatment with migalastat (B1676587) is debated nih.govarchimedlife.comcaymanchem.com. While Lyso-Gb3 levels may decrease initially with ERT, they can rise again in some patients, particularly those developing anti-drug antibodies archimedlife.comisef-luebeck.de.
Studies using deacylation methods involving sphingolipid ceramide N-deacylase have been established to determine total Gb3 concentration by assaying the deacylated products, including Lyso-Gb3 and its analogs nih.gov. Optimal conditions for Gb3 deacylation with this enzyme have been determined, showing dose- and time-dependent increases in Lyso-Gb3 production nih.gov.
Further research has explored the impact of Lyso-Gb3 on cellular processes and systems. Proteomic analyses have revealed that cellular systems affected by Lyso-Gb3 include cell signaling, particularly protein ubiquitination and protein translation nih.gov. Lyso-Gb3 has also been shown to modulate the gut microbiota, leading to a significant decrease in butyrate (B1204436) formation nih.gov.
The detection and quantification of Lyso-Gb3 are crucial for diagnosis and monitoring. Analytical strategies such as liquid chromatography coupled to mass spectrometry (LC-MS/MS) have been developed for the identification and quantification of Lyso-Gb3 in biological samples like serum and blood mdpi.com. These methods provide reliable and sensitive procedures for direct measurements of Lyso-Gb3, complementing traditional enzymatic tests mdpi.com.
Table: Selected Research Findings on Lyso-Gb3
| Finding | Significance | Source(s) |
| Elevated in plasma and tissues of Fabry patients | Hallmark of Fabry disease, potential diagnostic marker | sanofimedical.comarchimedlife.compnas.orgkrcp-ksn.org |
| Superior to Gb3 as a diagnostic and prognostic biomarker | Improved identification and risk assessment, especially in females | krcp-ksn.org |
| Promotes Gb3 storage and induces smooth muscle cell proliferation in vitro | Suggests a causative role in pathogenesis | pnas.org |
| Affects podocytes and sensitizes peripheral nociceptive neurons | Contributes to organ damage and pain | nih.govnih.govresearchgate.net |
| Levels correlate with disease severity and genotype | Potential indicator for disease staging and risk stratification | krcp-ksn.org |
| Levels can be monitored during ERT | Potential for treatment monitoring, though utility can vary | nih.govarchimedlife.comcaymanchem.com |
| Modulates gut microbiota and decreases butyrate production | Potential link to gastrointestinal symptoms and systemic effects | nih.gov |
| Affects cellular signaling pathways, including protein ubiquitination and translation | Implies involvement in cellular dysfunction | nih.gov |
Interactive Table: Lyso-Gb3 Levels and Clinical Outcomes
Based on research by Novak et al., Lyso-Gb3 levels were associated with adverse clinical outcomes in patients with Fabry disease bmj.com.
| Lyso-Gb3 Levels (per SD increase) | Hazard Ratio (HR) (95% CI) | p-value | Outcome |
| At first measurement | 4.62 (1.55 to 13.81) | 0.006 | Composite endpoint (kidney replacement therapy, atrial fibrillation, pacemaker/ICD, cerebrovascular events, or death) |
| Cumulative pretreatment exposure | 3.41 (1.11 to 10.49) | 0.03 | Composite endpoint |
Note: This table is based on data from a specific study and may not be universally applicable. Consult the original source for detailed methodology and patient cohort information. bmj.com
Cellular and Subcellular Localization of Galα1 4galα1 Gb3
Distribution within Plasma Membrane Microdomains (Lipid Rafts)
Gb3 is found within the plasma membrane, specifically enriched in cholesterol-rich lipid rafts, which are detergent-insoluble portions of the membrane. creative-diagnostics.comfrontiersin.org These microdomains serve as platforms for sorting and signaling processes. nih.gov The localization of Gb3 within lipid rafts is influenced by the saturation level of its fatty acyl chains; those with saturated chains tend to preferentially locate in liquid-ordered (l0) phases, while those with unsaturated chains may be found in liquid-disordered (ld) phases. researchgate.net The density of Gb3 within lipid rafts appears to be crucial for high-affinity binding of molecules like Shiga toxin 1 (Stx1). doi.org Studies have shown that while Gb3 may be present in lipid rafts, its density within these domains can vary, impacting its ability to bind ligands effectively. doi.org Gb3 has also been described as being enriched within flotillin nanodomains, another type of plasma membrane microdomain. researchgate.net
Presence and Expression Patterns of Galα1-4Galα1-Gb3 in Diverse Cell Types
Gb3 is expressed on the cell membrane of a wide variety of mammalian tissue cells, with expression levels potentially linked to pathological or physiological conditions. nih.govfrontiersin.org The presence and quantity of Gb3 on blood cells can also serve as an indicator of cell maturation state and lineage. nih.gov
Expression in Endothelial and Epithelial Cells
Gb3 is expressed in endothelial cells in various tissues, including the human kidney (glomerular endothelium) and the peripheral nervous system. nih.gov It is also found in brain microvascular endothelial cells. nih.gov Inflammatory mediators like TNFα and IL-1β can significantly increase Gb3 content and Stx binding capacity in human brain microvascular endothelial cells, leading to increased apoptotic cell death. nih.gov Gb3 is heterogeneously expressed on the endothelial cell surface, and its expression can be increased by inflammatory mediators such as LPS and TNF-α, which is attributed to the transcriptional upregulation of the Gb3 synthase gene. oup.com In human umbilical vein endothelial cells (HUVECs), a direct relationship has been observed between Gb3 expression and apoptosis, even independently of Stx action, with increases in Gb3 expression and apoptosis occurring upon incubation with TNFα and IFNγ or endothelial cell growth factor deprivation. nih.gov Gb3 is also present in the vascular endothelium in Fabry disease, where its intracellular deposition occurs. nih.govcreative-diagnostics.com Furthermore, Gb3 has been shown to be over-expressed in proliferative endothelial cells compared to quiescent ones. plos.org Studies have detected Gb3 in endothelial cells within the tumor microenvironment of various human cancers, including cervical, breast, and head and neck cancer, as well as in murine neuroblastoma cell cultures. mdpi.com
In epithelial cells, Gb3 expression has been observed in the tubular epithelia of the human kidney and in rabbit intestinal microvillus membrane. nih.gov While normal human colonic epithelial cells are thought to lack detectable Gb3, it has been found to be highly expressed in metastatic colon cancer. pnas.orgpnas.org Studies on human HT29 colon epithelial cells have shown that TNFα increases Gb3 synthesis. nih.gov Gb3 is also expressed on the surface of a small subset of human colonic epithelial cells (HCT-8). asm.org Molecular manipulation to increase Gb3 expression in noninvasive epithelial cells can convert them into cells with an invasive phenotype. pnas.orgpnas.org
Detection in Nervous System Cells
In the nervous system, Gb3 expression varies across species and depending on whether it is induced by Stx. nih.gov In the peripheral nervous system (PNS), Gb3 has been found in human and rabbit dorsal root ganglia (DRG) neurons and endothelial cells, while in mice and rats, it is exclusively localized in neurons. nih.gov Gb3 accumulation has been observed in ganglion locations, which may explain the involvement of the autonomic and peripheral nervous system in conditions like Fabry disease. mdpi.com
In the central nervous system (CNS), Gb3 has been found in human brain microvascular endothelial culture cells. nih.gov Gb3 expression has also been reported through immunohistochemistry in astrocyte cultures obtained from human fetal brain tissue and in cultures of primary fetal mouse astrocytes. nih.gov However, other studies in mice have reported that endothelial cells and astrocytes in the CNS were Gb3 negative. oup.com Gb3 is localized to neurons in the CNS of normal mice and humans. oup.comresearchgate.net In mice, Gb3 immunoreactivity is found in many different types of neurons in various areas of the CNS, including olfactory bulbs, cerebral cortex, hippocampus, striatum, amygdala, thalamus, hypothalamus, cerebellum (Perkinje cells and granule cells), and medulla oblongata. nih.govmdpi.com Ependymal cells in the third ventricle of mice also express Gb3. nih.govmdpi.com Accumulation of Gb3 in the CNS is a feature of Fabry disease. mdpi.comfabrydiseasenews.com While Gb3 deposits have been observed in peripheral neurons, definitive evidence of direct Gb3 deposits in central neurons in Fabry disease has not been clearly and fully demonstrated, with central nervous system symptoms potentially being related to epitheliopathy of small cerebral vessels. mdpi.com
Localization in Other Mammalian Tissues and Organs
Gb3 is present on the cell membrane of a wide variety of mammalian tissue cells. nih.govfrontiersin.org Its expression levels have been associated with pathological or physiological states. nih.gov
In the kidney, Gb3 is expressed in the glomerular endothelium, podocytes, tubular epithelia, and mesangial cells in humans. nih.gov In mice, it is primarily expressed in the proximal tubular epithelium. nih.gov Renal expression of Gb3 in rats and rabbits makes them suitable models for studying kidney lesions similar to those in human HUS. nih.gov Gb3 accumulation occurs in lysosomes and other cellular compartments in kidney cells in Fabry disease, with podocytes being most prominently involved, followed by distal tubular cells and parietal epithelial cells. spandidos-publications.com Gb3 accumulation in the kidney is predominantly high in Fabry disease mouse models. researchgate.netresearchgate.net
In the gut, Gb3 has been described in the rabbit intestinal microvillus membrane. nih.gov While normal human colonic epithelial cells generally lack detectable Gb3, it is present in colon cancer, particularly in the metastatic stage. pnas.orgpnas.org
Gb3 is also found in the kidney glomerulus of the very young. plos.org It is present in several tumors, including Burkitt's lymphoma, colorectal, breast, pancreatic, and ovarian carcinomas. plos.org Gb3 is highly overexpressed in Burkitt's lymphoma cells. biolegend.complos.org Gb3 expression is not restricted to the erythroid cell lineage, although in normal tissues, the P1 antigen (related to Gb3) expression appears limited to erythrocytes. nih.gov Gb3 is widely distributed in human tissues, with its presence reported in lymphocytes, platelets, heart, kidney, lung, liver, smooth muscle, epithelium of the gastrointestinal tract, neurons, and central nervous system endothelium. nih.gov Gb3 accumulation in Fabry disease occurs in many tissues, particularly the heart, kidney, peripheral nerves, eye, brain, skin, gastrointestinal tract, and auditory system. nih.gov In pigs, Gb3Cer (Gb3) is present in various tissues and organs, with high levels observed in the jejunum and lung, and lower levels in the cerebellum, cerebrum, kidney cortex, earlobe, whole blood, and serum. mdpi.com
Molecular and Cellular Functions of Galα1 4galα1 Gb3
Role in Cell Recognition and Adhesion Processes
Gb3 serves as a key molecule in cell recognition and adhesion events. creative-proteomics.comavantiresearch.com Its exposed carbohydrate moiety on the cell surface facilitates interactions with other cells and the extracellular matrix. creative-proteomics.com These interactions are fundamental for processes such as immune cell adhesion and migration. creative-proteomics.com Gb3 contributes to the adhesive properties of cellular membranes, acting as a crucial determinant of cell-cell and cell-matrix interactions. creative-proteomics.com
Furthermore, Gb3 is recognized by various pathogens, acting as a receptor for their adhesion and entry into host cells. For instance, the bacterial lectin LecA from Pseudomonas aeruginosa targets Gb3, and this interaction is important for bacterial adhesion and invasion via a lipid zipper mechanism. nih.govresearchgate.net Similarly, Gb3 is well-known as the receptor for the B subunit of Shiga toxin produced by Shigella dysenteriae and certain Escherichia coli strains, mediating the toxin's endocytic uptake. mdpi.comnih.gov
Involvement in Cell Signaling Pathways
Gb3 is involved in various cell signaling pathways, influencing cellular responses through its interactions and localization within the cell membrane. nih.gov
Participation in Receptor-Ligand Interactions
Gb3 participates in receptor-ligand interactions beyond those involving pathogens. It has been observed to directly regulate the expression and availability of different plasma membrane receptors in B-cell lymphoma cells, including CD19, CD20, and the IFN-α receptor. nih.gov This regulation is suggested to be due to the presence of Gb3 binding sites within these proteins. nih.gov These findings imply that the concentration of globosides like Gb3 in the lipid bilayer may influence immunotherapy response, IFN-mediated growth inhibition, and antigenic escape. nih.gov
Gb3's interaction with the bacterial lectin LecA from P. aeruginosa is a significant example of its role in receptor-ligand interactions that trigger cellular responses. nih.govresearchgate.net This interaction is crucial for the bacterium's internalization. nih.gov
Impact on Apoptotic Pathways and Cellular Homeostasis (e.g., FAS receptor system)
Gb3 has been shown to be important for the FAS receptor-ligand system, a major mechanism involved in apoptosis (programmed cell death). researchgate.net The Fas receptor, a death receptor on the cell surface, has a conserved extracellular glycosphingolipid-binding motif that defines its internalization route and the outcome of signals upon ligand activation. researchgate.net This motif is required for clathrin-mediated internalization of Fas, which is necessary for transducing its cell death signal. researchgate.net While the direct binding of Fas to Gb3 is indicated, the precise details of this interaction and its impact on Fas-mediated apoptosis are areas of ongoing research. researchgate.net
In addition to its role in apoptosis, Gb3 is implicated in maintaining cellular homeostasis, particularly within the context of lysosomal function. Fabry disease, a lysosomal storage disorder, is caused by mutations in the gene encoding alpha-galactosidase A, an enzyme responsible for breaking down Gb3 and its deacetylated form, globotriaosylsphingosine (Lyso-Gb3). mdpi.com The pathological accumulation of Gb3 and Lyso-Gb3 in various cell types disrupts cellular functions and leads to tissue damage, highlighting Gb3's involvement in cellular homeostasis. mdpi.com Lysosomes, containing hydrolases that degrade substrates, play a fundamental role in cellular homeostasis, and the accumulation of lipids like Gb3 due to enzyme deficiencies disrupts this balance. dokumen.pubnih.gov
Contribution to Membrane Dynamics and Organization
Glycosphingolipids, including Gb3, are essential components of cell membranes and play a significant role in membrane dynamics and organization. nih.govuio.no They are integral parts of GSL-enriched microdomains (GEMs), which are involved in molecular signaling, cellular cross-talk, and cell adhesion. nih.gov The organization of Gb3 within the membrane can be influenced by interactions with other molecules. For example, the binding of oligomeric toxins or lectins, such as the B-subunit of Shiga toxin, to Gb3 can lead to clustering of Gb3 molecules and reorganization of the membrane. royalsocietypublishing.org This multivalent binding decreases the entropy of the system, reduces lipid mobility, and locally increases membrane order. royalsocietypublishing.org This clustering can also modify the area per lipid in the outer membrane leaflet, creating asymmetric stress in the bilayer and potentially leading to membrane tubule formation, a mechanism involved in cellular uptake of some lectins. royalsocietypublishing.org
Studies using supported lipid bilayers have shown that the bacterial lectin LecA targeting Gb3 can alter membrane organization by dispersing liquid-ordered domains. researchgate.net This suggests that Gb3's interaction partners can directly influence the physical properties and organization of the plasma membrane. researchgate.net
Immunological Functions of Galα1-4Galα1-Gb3
Gb3 is involved in various immunological functions, contributing to immune recognition and modulation. nih.govnih.govresearchgate.netmdpi.com Cell surface GSLs, including Gb3, are known to be involved in diverse immune processes such as differentiation, immune recognition, and transduction of activation signals. nih.gov Gb3 is expressed in various immune cells and its expression can be stage-dependent during cell maturation, suggesting functional roles in immune cell development. nih.gov
Gb3's role as a receptor for bacterial toxins, such as Shiga toxin, is a significant aspect of its immunological function, mediating host-pathogen interactions. nih.govresearchgate.net The binding of these toxins to Gb3 on immune cells or other host cells can trigger immune responses or facilitate pathogen entry.
While isoglobotriaosylceramide (iGb3), an isomer of Gb3, has been identified as a CD1d-presented self-antigen for Natural Killer T (NKT) cells and is believed to be important for NKT cell development and self-recognition in mice, the physiological function of iGb3 in humans is less clear and its presence in major human organs is reported to be in trace amounts, except possibly in the thymus and immune cells. wikipedia.orgresearchgate.net Studies suggest that iGb3 synthase may not be expressed or active in humans, making iGb3 unlikely to be a primary natural ligand for NKT cells in humans. researchgate.net This contrasts with the established roles of Gb3 in various cellular and immunological processes.
Gb3 also plays a role in immune dysregulation observed in conditions like Fabry disease. The accumulation of Gb3 and Lyso-Gb3 triggers a cascade involving immune dysregulation and complement system activation. mdpi.com This leads to the upregulation of adhesion molecules on leukocytes and endothelial cells, promoting excessive recruitment of leukocytes and exacerbating disease pathology. mdpi.com
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Globotriaosylceramide | 5352776 |
| This compound | 5352776 |
| Gb3 | 5352776 |
| CD77 | 5352776 |
| Isoglobotriaosylceramide | 24882890 |
| iGb3 | 24882890 |
Data Table: Examples of Gb3 Interactions and Associated Processes
| Interacting Molecule | Gb3 Role / Associated Process | Cell Type / Context | Source |
| Shiga Toxin B-subunit | Receptor, mediates endocytic uptake | Various host cells, including epithelial cells | mdpi.comnih.gov |
| Pseudomonas aeruginosa LecA | Receptor, important for bacterial adhesion/invasion | Host cells | nih.govresearchgate.net |
| CD19, CD20, IFN-α receptor | Regulation of receptor expression/availability | B-cell lymphoma cells | nih.gov |
| Fas receptor | Involvement in apoptotic signaling pathway | Lymphoid cells and others | researchgate.netresearchgate.net |
| Complement System Components | Triggers immune dysregulation/inflammation | Various cells in Fabry disease | mdpi.com |
| Rhamnose-binding lectin | Binding partner, promotes phagocytosis | Chum salmon (Oncorhynchus keta) immune cells | mdpi.com |
Galα1 4galα1 Gb3 in Host Pathogen Interactions
Glycosphingolipid Receptor Function for Bacterial Toxins
Gb3 is a well-established receptor for potent bacterial toxins, most notably the Shiga toxins.
Interaction with Shiga Toxins (Stx1 and Stx2) from Escherichia coli and Shigella dysenteriae
Shiga toxins (Stxs), produced by Shigella dysenteriae serotype 1 and Shiga toxin-producing Escherichia coli (STEC), are a major class of bacterial toxins that utilize Gb3 as their primary receptor nih.gov. Stxs are AB5 toxins, composed of a single enzymatic A subunit and a pentamer of B subunits mdpi.com. The B pentamer is responsible for binding to the host cell surface receptor, which is predominantly Gb3 mdpi.com.
Stx1 and most Stx2 subtypes specifically recognize the terminal galabiose (Galα1-4Gal) moiety of Gb3 nih.gov. While Stx1 and Stx from S. dysenteriae type 1 are closely related, Stx2 exhibits greater heterogeneity among its subtypes researchgate.netimrpress.com. Differences in the B-subunit amino acid sequences among Stx variants are important in determining receptor binding and thus target cell type imrpress.com. For instance, Stx2e, associated with edema disease in pigs, preferentially binds to globotetraosylceramide (Gb4), which is synthesized by adding N-acetylgalactosamine to Gb3 mdpi.com.
The binding of Stxs to Gb3 is characterized by high affinity, with association constants typically ranging from 1 × 109 to 1 × 1010 M−1 nih.gov. This high affinity is achieved through avidity, as the Stx1 B-pentamer has multiple binding sites (up to three per B monomer, totaling approximately 15 per pentamer) for the Gb3 trisaccharide plos.orgnih.govplos.org.
Research indicates that the lipid environment of Gb3 within the cell membrane can influence toxin binding. For example, the presence of cholesterol in lipid rafts has been reported to increase toxin binding nih.gov. The structure of the fatty acid moiety of ceramide in Gb3 also affects the affinity of Shiga toxins, with hydroxylation of C22 and C18 fatty acids increasing binding nih.gov.
Studies comparing Stx1 and Stx2 binding to Gb3 have revealed differences. While Stx1 shows strong binding to Gb3, Stx2 binding can be more variable and may be influenced by the ceramide portion of Gb3 and the surrounding lipid environment plos.orgplos.org. The Bmax for Stx1 binding to Gb3 alone has been shown to be significantly higher than that of Stx2a binding to Gb3 alone plos.org.
Mechanisms of Toxin Internalization and Cellular Effects mediated by Galα1-4Galα1-Gb3
Binding of the Stx holotoxin to Gb3 is a prerequisite for its entry into target cells nih.gov. Following binding, Shiga toxins are internalized through various endocytic mechanisms, including both clathrin-dependent and clathrin-independent pathways mdpi.comnih.govmdpi.com. Clathrin-independent mechanisms involving Gb3 located in lipid rafts have also been reported mdpi.com. The B-subunits of Shiga toxin can induce membrane invaginations, leading to the formation of tubular connections for toxin uptake nih.govwikipedia.org.
After internalization, Stxs undergo retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER) mdpi.comnih.govwikipedia.org. Within the Golgi, the A subunit is cleaved by furin, a serine protease, into two fragments, A1 and A2, which remain linked by a disulfide bond nih.gov. In the ER, this disulfide bond is reduced, allowing the A1 fragment to be translocated into the cytosol mdpi.comnih.govwikipedia.org.
Once in the cytosol, the A1 fragment acts as an RNA N-glycosidase, specifically cleaving an adenine (B156593) residue from the 28S rRNA component of the 60S ribosomal subunit mdpi.comimrpress.commdpi.com. This enzymatic activity inhibits protein synthesis, leading to cell death mdpi.comimrpress.com.
The cellular effects mediated by Gb3 binding extend beyond protein synthesis inhibition. Shiga toxin binding to Gb3 can trigger intracellular signaling pathways. For example, it can lead to the activation of kinases and phosphorylation of clathrin mdpi.com. In glomerular endothelial cells and podocytes, Stx binding to Gb3 activates these cells to release pro-inflammatory cytokines like IL-1 and TNF-α mdpi.com. This release can inadvertently exacerbate cytotoxicity by enhancing Gb3 synthesis in endothelial cells, creating a positive feedback loop that increases sensitivity to the toxin and favors apoptosis mdpi.comfrontiersin.org.
Furthermore, when Shiga toxin binds to Gb3, cells can release ATP, which in turn binds to P2X receptors, causing Ca2+ influx into the cell researchgate.net. This Ca2+ influx is necessary for intracellular processes associated with Shiga toxin-induced cell death and the shedding of toxin-positive microvesicles researchgate.net.
The expression level and localization of Gb3 on the cell surface significantly influence cellular sensitivity to Shiga toxins mdpi.com. Cells with high Gb3 content are generally more sensitive to the cytotoxic effects of Stx nih.gov. Factors such as bacterial lipopolysaccharides (LPS) and pro-inflammatory cytokines like TNF-α and IL-1 have been reported to increase Gb3 synthesis and expose toxin binding sites on endothelial cells nih.govmdpi.com.
Recognition by Bacterial Adhesins and Fimbriae (e.g., P fimbriae of E. coli)
Beyond its role as a toxin receptor, the Galα1-4Gal structure within Gb3 is also recognized by bacterial adhesins, which are cell-surface components facilitating bacterial attachment to host cells wikipedia.org. This adhesion is often a crucial initial step in colonization and infection nih.govnih.gov.
A prominent example is the recognition of Galα1-4Gal moieties by the P fimbriae of uropathogenic Escherichia coli (UPEC) micropspbgmu.ru. P fimbriae are heteropolymeric fibers with a specific adhesin, PapG, located at their tip nih.govnih.gov. PapG binds to Galα1-4Gal-containing glycosphingolipids, including Gb3 (also referred to as GbO3 in this context), found on the surface of kidney epithelial cells micropspbgmu.rumdpi.comresearchgate.net. This interaction is critical for the colonization of the upper urinary tract and the pathogenesis of pyelonephritis nih.govnih.gov. Studies using mutant E. coli strains lacking the PapG adhesin have demonstrated their inability to cause pyelonephritis in animal models, highlighting the essential role of this Galα1-4Gal-specific interaction in kidney infection nih.govnih.gov.
The recognition of Galα1-4Gal is not limited to E. coli P fimbriae. Other bacterial pathogens have also evolved adhesins that target this same host receptor, illustrating a convergent evolution towards binding Galα1-4Gal structures nih.gov. For instance, Streptococcus suis, an important pig pathogen and zoonotic agent, possesses an adhesin called SadP that recognizes Galα1-4Gal-containing glycoconjugates, including Gb3 nih.gov. SadP has no apparent sequence similarity to E. coli P fimbrial adhesins, indicating independent evolutionary development of this binding specificity nih.gov.
Interaction with Microbial Lectins and Host Invasion Mechanisms (e.g., LecA from Pseudomonas aeruginosa, Paracoccidioides brasiliensis lectins)
Gb3 is also a target for microbial lectins, which are carbohydrate-binding proteins that mediate interactions between microorganisms and host cells nih.govglycopedia.eu. These interactions can play a role in host invasion and immune evasion.
Pseudomonas aeruginosa, an opportunistic pathogen, utilizes the homotetrameric galactophilic lectin LecA (also known as PA-IL) located on its outer membrane to bind to glycosphingolipids, including Gb3 frontiersin.orgresearchgate.netuu.nl. LecA exhibits a high affinity for terminal Galα1-4 conjugates, such as those found in Gb3 researchgate.net. The interaction between LecA and Gb3 is crucial for the adhesion and internalization of P. aeruginosa into host cells researchgate.netnih.gov.
A proposed mechanism for P. aeruginosa invasion mediated by LecA-Gb3 interaction is the "lipid zipper" mechanism researchgate.netnih.gov. Upon binding to Gb3, LecA triggers the clustering of Gb3 molecules in the host cell membrane researchgate.netnih.gov. This clustering induces the formation of large monolayer vesicles or membrane invaginations, enabling the bacterium to enter the host cell frontiersin.orgresearchgate.netnih.gov. Quantitative studies using giant unilamellar vesicles (GUVs) have shown that LecA-Gb3 interactions strengthen bacterial attachment to the membrane and significantly reduce the energy required for full bacterial uptake nih.gov. Inhibitors designed to compete with human glycoconjugates for LecA binding have shown promise in preventing P. aeruginosa invasion of host cells nih.govhelmholtz-hzi.de.
Certain fungi also utilize lectins that interact with glycosphingolipids, including Gb3, for host recognition and potential invasion. Paracoccidioides brasiliensis, a dimorphic fungus causing paracoccidioidomycosis, has been shown to bind to various glycosphingolipids, including Gb3 (listed as CTH) frontiersin.org. While other gangliosides like GM1 and GM3 have also been implicated in P. brasiliensis binding and infection, the interaction with Gb3 suggests a potential role for this glycosphingolipid in fungal pathogenesis frontiersin.org.
Mechanistic Insights into Galα1 4galα1 Gb3 in Disease Pathogenesis
Role of Aberrant Galα1-4Galα1-Gb3 Metabolism in Lysosomal Storage Disorders
Accumulation in Fabry Disease due to α-Galactosidase A Deficiency
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α-Gal A). krcp-ksn.orgerknet.orgmdpi.com This enzyme is responsible for the hydrolysis of terminal alpha-galactosyl moieties from glycolipids and glycoproteins, including the breakdown of Gb3 into lactosylceramide (B164483) and galactose. nih.gov A deficiency or dysfunction of α-Gal A leads to the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within the lysosomes of various cells and tissues throughout the body. krcp-ksn.orgerknet.orgmdpi.comnih.govnih.govmedlink.comnih.gov This accumulation is a hallmark of Fabry disease and contributes to the multisystemic symptoms observed in affected individuals. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net The accumulation of Gb3 occurs in numerous cell types, including endothelial, perithelial, and smooth-muscle cells of blood vessels, as well as in ganglion cells and many cell types in the heart, kidneys, and eyes. mhmedical.com
Molecular Mechanisms of Cellular Dysfunction Associated with Gb3 and Lyso-Gb3 Accumulation (e.g., impaired autophagic flux, mitochondrial dysfunction, proteotoxicity)
The accumulation of Gb3 and lyso-Gb3 in lysosomes in Fabry disease triggers a cascade of cellular dysfunction. This lysosomal dysfunction can compromise cell signaling pathways. nih.govresearchgate.net
One significant consequence is the impairment of autophagic flux. krcp-ksn.orgnih.govfrontiersin.orgencyclopedia.pubencyclopedia.pubplos.orgresearchgate.net Lysosomal accumulation of Gb3 interferes with the autophagic process, leading to the accumulation of damaged organelles, including mitochondria, and protein aggregates. nih.govfrontiersin.orgencyclopedia.pub This impaired autophagic flux contributes to cellular stress and can trigger inflammation. frontiersin.orgencyclopedia.pub Studies have shown increased staining of p62 and ubiquitin in renal tissues and cultured fibroblasts from Fabry patients, indicating impaired autophagy. encyclopedia.pub An α-Gal A-deficient mouse model also showed accumulation of autophagy substrates, autophagosomes, and lysosomes. encyclopedia.pub
Mitochondrial dysfunction is another key mechanism linked to Gb3 and lyso-Gb3 accumulation. krcp-ksn.orgnih.govnih.govmdpi.comresearchgate.netencyclopedia.pubplos.orgmdpi.com The disruption of the lysosome-autophagy-mitochondria axis is considered a crucial step in organ damage in Fabry disease. nih.govresearchgate.net Lyso-Gb3 accumulation has been shown to impair mitochondrial energy metabolism by interfering with the autophagy-lysosomal pathway, including the dysregulation of mTOR signaling. researchgate.netmdpi.comresearchgate.net Inhibition of mTOR signaling in Fabry disease can lead to reduced mitochondrial efficiency and diminished ATP production. researchgate.netmdpi.com Gb3 accumulation has also been reported to cause a dose-dependent increase in reactive oxygen species (ROS) production in cultured vascular endothelial cells from individuals with Fabry disease, contributing to oxidative stress and cellular damage. krcp-ksn.orgfrontiersin.orgmdpi.com Evidence of mitochondrial respiratory chain dysfunction, with decreased complex II, IV, and V activities, has been reported in fibroblasts from Fabry patients. mdpi.com
Furthermore, lyso-Gb3 exposure has been linked to proteotoxicity. nih.govoup.comucl.ac.ukresearchgate.net Studies have indicated that lyso-Gb3 affects pathways involved in protein translation and folding. oup.comresearchgate.net Proteins that bind to lyso-Gb3 are associated with protein production and folding, suggesting that disruption of protein production is a mechanism of lyso-Gb3 proteotoxicity. nih.govoup.com This can lead to increased ubiquitination and changes in signaling proteins. oup.comresearchgate.net The accumulation of misfolded proteins can overwhelm the cellular proteostasis machinery, potentially leading to apoptosis and cell damage. karger.com
Involvement in Cancer Progression and Therapy Resistance
This compound and the enzyme responsible for its synthesis, Gb3 synthase (also known as α1,4-galactosyltransferase or A4GalT), are also implicated in cancer progression and therapy resistance. nih.govnih.gov
Overexpression of this compound and Gb3 Synthase in Malignancies
Gb3 overexpression has been observed in various malignancies. It was initially discovered in Burkitt's lymphomas and designated as the Burkitt's lymphoma antigen. nih.govresearchgate.net Increased Gb3 levels have since been reported in other cancers, including colorectal cancer, gastric adenocarcinoma, scirrhous gastric carcinoma, pancreatic cancer, breast tumors, and epithelial ovarian cancer. nih.govresearchgate.net Elevated Gb3 biosynthesis, driven by Gb3 synthase, is associated with cancer cell chemo- and radioresistance. nih.gov Gb3 synthase catalyzes the transfer of galactose to form the Galα1→4Gal structure found in Gb3. researchgate.net Overexpression of human Gb3 synthase in transgenic mice resulted in high levels of Gb3 in major organs. nih.gov
Association with Chemoresistance and Cancer Cell Plasticity
Elevated Gb3 biosynthesis is associated with chemoresistance in several types of human cancer cells, including ovarian, breast, and colon cancer. nih.gov Increased Gb3 levels may induce radio- and chemoresistance through interactions with proteins like Hsp70 and cSrc in plasma membrane lipid rafts. nih.gov Gb3 synthase also acts as a key glycosyltransferase modulating ovarian cancer cell plasticity. nih.gov
This compound as a Tumor-Associated Antigen
Gb3 is recognized as a tumor-associated antigen. nih.govresearchgate.net Its overexpression in various cancers makes it a potential target for therapeutic strategies, including those involving targeting cancer cells. nih.govresearchgate.net
Significance in Histo-Blood Group Systems
The P1PK blood group system (International Society of Blood Transfusion system 003) is defined by the presence or absence of three glycosphingolipid antigens: Pk, P1, and NOR. wikipedia.orgnih.gov this compound serves as the Pk antigen within this system. researchgate.netwikipedia.orgresearchgate.net The A4GALT gene, located on chromosome 22q13.2, is central to the biosynthesis of these antigens. genecards.orgontosight.ai The enzyme encoded by A4GALT catalyzes the addition of a galactose residue with an alpha-1,4 linkage to lactosylceramide to form the Pk antigen. genecards.orgisbtweb.org The P1 antigen is also synthesized by the same enzyme, using paragloboside as an acceptor substrate. isbtweb.orgresearchgate.net
The expression levels of the P1 and Pk antigens, and thus the resulting P1PK phenotypes, are influenced by transcriptional regulation of the A4GALT gene. isbtweb.org A single nucleotide variant (SNP), rs5751348, located in intron 1 of the A4GALT gene, plays a key role in determining the common P1 and P2 phenotypes. isbtweb.org In individuals homozygous for the variant allele at this SNP, the binding of transcription factors like early growth response 1 (EGR1) and runt-related transcription factor 1 (RUNX1) is disrupted, leading to decreased levels of A4GALT transcripts and consequently, the P2 phenotype which expresses Pk but lacks P1. wikipedia.orgisbtweb.orgresearchgate.net The P1 phenotype, expressing both P1 and Pk antigens, is associated with the presence of the reference allele at rs5751348. isbtweb.orgresearchgate.net
The Pk antigen (this compound) has wide tissue distribution and serves as a receptor for various pathogens and toxins, including Shiga toxins produced by Shigella dysenteriae and certain Escherichia coli strains, which can cause hemolytic uremic syndrome. plos.orgwikipedia.orgashpublications.org It is also a receptor for Streptococcus suis and P-fimbriated uropathogenic E. coli. wikipedia.orgashpublications.org
Individuals who lack the P1PK antigens, including Pk, due to inactivating mutations in the A4GALT gene have the rare p phenotype. wikipedia.orgisbtweb.orgresearchgate.net These individuals often develop strong naturally occurring antibodies, collectively known as anti-PP1Pk or anti-Tja, which can cause severe transfusion reactions and are associated with a higher frequency of miscarriage. wikipedia.orgnih.govashpublications.orguniprot.org
This compound as the Pk Antigen in the P1PK Blood Group System
This compound is unequivocally identified as the Pk antigen within the P1PK blood group system. researchgate.netwikipedia.orgresearchgate.net This glycosphingolipid is synthesized from lactosylceramide through the enzymatic activity of α1,4-galactosyltransferase, encoded by the A4GALT gene. genecards.orgisbtweb.orgresearchgate.net The presence or absence of the Pk antigen, along with the P1 and NOR antigens, defines the different phenotypes within the P1PK system. wikipedia.orgjscimedcentral.com The Pk antigen is expressed on the red blood cells of most individuals, except those with the rare null phenotype (p). plos.orgontosight.ai
The structure of Pk (Gb3) is Galα1→4Galβ1→4Glc-Cer. researchgate.netlipidmaps.org This specific carbohydrate structure is critical for its function as a cell surface antigen and as a receptor for various ligands, including bacterial toxins and adhesins. plos.orgwikipedia.orgashpublications.org
The biosynthesis of Pk is a direct step catalyzed by the A4GALT enzyme, adding a terminal alpha-linked galactose to the galactose residue of lactosylceramide. isbtweb.orgashpublications.org
Significance in Histo-Blood Group Systems
The P1PK blood group system (International Society of Blood Transfusion system 003) is defined by the presence or absence of three glycosphingolipid antigens: Pk, P1, and NOR. wikipedia.orgnih.gov this compound serves as the Pk antigen within this system. researchgate.netwikipedia.orgresearchgate.net The A4GALT gene, located on chromosome 22q13.2, is central to the biosynthesis of these antigens. genecards.orgontosight.ai The enzyme encoded by A4GALT catalyzes the addition of a galactose residue with an alpha-1,4 linkage to lactosylceramide to form the Pk antigen. genecards.orgisbtweb.org The P1 antigen is also synthesized by the same enzyme, using paragloboside as an acceptor substrate. isbtweb.orgresearchgate.net
The expression levels of the P1 and Pk antigens, and thus the resulting P1PK phenotypes, are influenced by transcriptional regulation of the A4GALT gene. isbtweb.org A single nucleotide variant (SNP), rs5751348, located in intron 1 of the A4GALT gene, plays a key role in determining the common P1 and P2 phenotypes. isbtweb.org In individuals homozygous for the variant allele at this SNP, the binding of transcription factors like early growth response 1 (EGR1) and runt-related transcription factor 1 (RUNX1) is disrupted, leading to decreased levels of A4GALT transcripts and consequently, the P2 phenotype which expresses Pk but lacks P1. wikipedia.orgisbtweb.orgresearchgate.net The P1 phenotype, expressing both P1 and Pk antigens, is associated with the presence of the reference allele at rs5751348. isbtweb.orgresearchgate.net
The Pk antigen (this compound) has wide tissue distribution and serves as a receptor for various pathogens and toxins, including Shiga toxins produced by Shigella dysenteriae and certain Escherichia coli strains, which can cause hemolytic uremic syndrome. plos.orgwikipedia.orgashpublications.org It is also a receptor for Streptococcus suis and P-fimbriated uropathogenic E. coli. wikipedia.orgashpublications.org
Individuals who lack the P1PK antigens, including Pk, due to inactivating mutations in the A4GALT gene have the rare p phenotype. wikipedia.orgisbtweb.orgresearchgate.net These individuals often develop strong naturally occurring antibodies, collectively known as anti-PP1Pk or anti-Tja, which can cause severe transfusion reactions and are associated with a higher frequency of miscarriage. wikipedia.orgnih.govashpublications.orguniprot.org
This compound as the Pk Antigen in the P1PK Blood Group System
This compound is unequivocally identified as the Pk antigen within the P1PK blood group system. researchgate.netwikipedia.orgresearchgate.net This glycosphingolipid is synthesized from lactosylceramide through the enzymatic activity of α1,4-galactosyltransferase, encoded by the A4GALT gene. genecards.orgisbtweb.orgresearchgate.net The presence or absence of the Pk antigen, along with the P1 and NOR antigens, defines the different phenotypes within the P1PK system. wikipedia.orgjscimedcentral.com The Pk antigen is expressed on the red blood cells of most individuals, except those with the rare null phenotype (p). plos.orgontosight.ai
The structure of Pk (Gb3) is Galα1→4Galβ1→4Glc-Cer. researchgate.netlipidmaps.org This specific carbohydrate structure is critical for its function as a cell surface antigen and as a receptor for various ligands, including bacterial toxins and adhesins. plos.orgwikipedia.orgashpublications.org
The biosynthesis of Pk is a direct step catalyzed by the A4GALT enzyme, adding a terminal alpha-linked galactose to the galactose residue of lactosylceramide. isbtweb.orgashpublications.org
Advanced Methodologies for the Study of Galα1 4galα1 Gb3
Analytical Techniques for Quantitative and Qualitative Assessment
Analyzing glycosphingolipids like Galα1-4Galαα1-Gb3 presents unique challenges due to their structural complexity and the typically low quantities found in biological samples. Advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, are indispensable for overcoming these challenges.
Mass Spectrometry-Based Approaches (e.g., LC-MS/MS, ESI-LIT-MS for structural elucidation and quantification)
Mass spectrometry (MS) is a cornerstone technique for both the qualitative identification and quantitative measurement of glycosphingolipids, including Galα1-4Galα1-Gb3. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) offer powerful capabilities for separating complex lipid mixtures and then fragmenting individual components to determine their structures. Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS, suitable for ionizing polar molecules like glycosphingolipids without causing excessive fragmentation in the initial ionization step. metwarebio.com
Specific MS/MS approaches, such as those utilizing linear ion trap mass analyzers (LIT-MS), are valuable for structural elucidation. By generating characteristic fragmentation patterns, ESI-LIT-MS can help confirm the sequence and linkage of the carbohydrate moieties attached to the ceramide backbone of this compound. nih.gov For instance, fragmentation patterns can reveal the presence of the terminal Galα1-4Gal linkage and the underlying globotriaosylceramide (Gb3) structure. nih.gov
Quantitative assessment of this compound can be achieved using targeted MS methods like multiple reaction monitoring (MRM) in LC-MS/MS. mdpi.com This approach involves monitoring specific precursor-fragment ion transitions that are unique to the target analyte, providing high sensitivity and selectivity for quantification in complex biological matrices such as serum and blood. mdpi.com Internal standards, such as isotopically labeled analogues or structurally similar compounds, are typically used to ensure accurate quantification. mdpi.com
Mass spectrometry analysis has been successfully applied to identify and characterize glycosphingolipids, including those with Galα1-4Gal linkages, in various biological contexts. nih.govfrontiersin.org For example, ESI-LIT-MS has been used to analyze permethylated neutral glycolipids, revealing characteristic fragmentation ions that help distinguish between isomers like globotriaosylceramide (Gb3) and isoglobotriaosylceramide (iGb3). nih.gov
Advanced Spectroscopic Methods (e.g., NMR spectroscopy for structural analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the three-dimensional structure and conformation of molecules, including complex carbohydrates and glycosphingolipids like this compound. aocs.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the complete structural elucidation of glycans. nih.govugent.be
For glycosphingolipids, purification is typically performed before NMR analysis. nih.gov Full assignment of both ¹H and ¹³C NMR spectra is required for complete structural determination. nih.gov 2D NMR techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to assign the ¹H signals of individual monosaccharide residues, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about the glycosidic linkages and the connectivity between the carbohydrate chain and the ceramide lipid tail. nih.govugent.be
NMR spectroscopy can confirm the anomeric configuration (alpha or beta) of the glycosidic bonds and the position of the linkages, which is critical for defining the specific structure of this compound (Galα1-4Galα1-4Glcβ1-1Cer). elicityl-oligotech.com While the search results specifically mention NMR for structural analysis of glycans and glycolipids in general, and the structure of this compound with "NMR" mentioned in relation to its purity, the detailed application of specific NMR experiments solely on this compound was not extensively detailed in the provided snippets. However, the general principles of NMR for glycan structure analysis are well-established and applicable. nih.govugent.be
Glycobiology Tools for this compound Research
Glycobiology tools that specifically recognize and bind to carbohydrate structures are essential for studying the localization, expression, and function of this compound in biological systems. Lectins and antibodies are prominent examples of such tools.
Lectin-Based Detection and Imaging (e.g., StxB, LecA as specific probes)
Lectins are proteins that specifically bind to carbohydrate structures. Certain lectins exhibit high affinity for the terminal Galα1-4Gal moiety present in this compound. The B-subunit of Shiga toxin (StxB) from Shigella dysenteriae and LecA (also known as PA-IL) from Pseudomonas aeruginosa are well-characterized lectins that specifically recognize Gb3, which contains the Galα1-4Galβ1-4Glc sequence. nih.govnih.govresearchgate.net While Gb3 has the Galα1-4Galβ linkage, this compound contains an additional alpha-linked galactose. The provided search results indicate that LecA has a high affinity for terminal Galα1-4-conjugates, mainly Gb3, and StxB selectively binds to Gb3. nih.gov Some studies also suggest that StxB can bind Galα1-4Gal structures on N-glycans. frontiersin.org
These lectins, when labeled with fluorescent dyes or other tags, can be used as probes for detecting and imaging this compound in cells and tissues using techniques like flow cytometry and confocal microscopy. nih.govnih.gov They offer advantages in terms of specificity, sensitivity, and consistency compared to some conventional anti-Gb3 antibodies. nih.govnih.gov Lectin binding can also be exploited to study the cellular uptake pathways of ligands that utilize this compound as a receptor, such as Shiga toxin. researchgate.net
Application of Anti-Galα1-4Galα1-Gb3 Antibodies in Research
Antibodies that specifically target this compound can serve as valuable tools for its detection, quantification, and functional studies. These antibodies can be used in various immunological assays such as ELISA, Western blotting (if the glycolipid is conjugated to a carrier protein), immunohistochemistry, and flow cytometry.
While the search results mention the use of anti-Gb3 antibodies for detection, they also highlight limitations in their specificity and sensitivity compared to lectins like StxB and LecA for detecting Gb3 in certain cell types. nih.govnih.gov Developing highly specific antibodies against complex glycolipid structures like this compound can be challenging due to their relatively low immunogenicity and structural similarities with other glycosphingolipids. However, when available and well-characterized, anti-Galα1-4Galα1-Gb3 antibodies can be useful for confirming the presence and localization of this specific compound in research settings. The search results mention antibodies targeting the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), which is distinct from the Galα1-4Gal linkage in this compound, and antibodies against the NOR antigen (containing Galα1-4GalNAc). antibodysystem.comresearchgate.net While not directly referencing anti-Galα1-4Galα1-Gb3 antibodies, the principle of using antibodies to target specific glycan structures is applicable.
Synthetic and Biosynthetic Approaches to this compound and Analogues
The availability of pure this compound and its structural analogues is crucial for conducting detailed biochemical, biophysical, and cell-based studies. These compounds can be obtained through chemical synthesis, enzymatic synthesis, or isolation from natural sources.
Chemical synthesis of complex glycosphingolipids like this compound is often a multi-step process involving the controlled coupling of monosaccharide units with specific linkages and the attachment of the carbohydrate chain to a ceramide analogue. While chemical synthesis can yield precisely defined structures, it can be challenging and time-consuming.
Biosynthetic approaches leverage the enzymatic machinery involved in glycosphingolipid synthesis in cells. This compound is synthesized from globotriaosylceramide (Gb3) by the action of specific glycosyltransferases. The enzyme responsible for the formation of the terminal Galα1-4 linkage in the globo series is α1,4-galactosyltransferase, also known as Gb3/CD77 synthase. researchgate.netnih.gov This enzyme catalyzes the transfer of galactose from UDP-Gal to galactose-terminated acceptors, including Gb3. researchgate.netnih.gov Recombinant expression of these glycosyltransferases can be used for in vitro enzymatic synthesis of this compound from its precursors. nih.gov
Furthermore, genetically engineered cell lines or organisms can be utilized for the in vivo biosynthesis of specific glycosphingolipids. By manipulating the expression of glycosyltransferases and other enzymes involved in the metabolic pathways, it is possible to enhance the production of this compound or to generate specific analogues. Research has explored enzymatic synthesis of related structures, such as the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc), using recombinant bacteria expressing relevant glycosyltransferases. nih.gov Unexpectedly, conditions in one study led to the formation of a tetrasaccharide, putatively Galα1,4Galα1,4Galβ1,4GlcNAc, suggesting the potential for enzymatic synthesis of extended globo-series structures. nih.gov
The synthesis of this compound and its analogues is essential for developing probes for detection, substrates for enzyme activity assays, and tools for investigating its interactions with binding partners like lectins and antibodies.
Chemical Synthesis of Defined this compound Structures
Chemical synthesis is a fundamental approach for obtaining defined glycan and glycosphingolipid structures. This method allows for the precise construction of complex oligosaccharide chains and their attachment to lipid backbones. While challenging due to the complexity and diversity of glycan structures, significant advancements have been made in the chemical synthesis of glycosphingolipids rsc.orgresearchgate.netresearchgate.netnih.govacs.org.
Strategies for chemical synthesis often involve the coupling of glycosyl donors with appropriate acceptors, followed by deprotection steps rsc.orgresearchgate.net. The choice of glycosyl donor and coupling conditions is crucial for achieving high efficiency and stereocontrol in the formation of glycosidic bonds rsc.orgcapes.gov.br. For example, glycosyl trichloroacetimidates are widely used as glycosyl donors in the chemical synthesis of complex glycosides, including glycosphingolipids, due to the mild glycosylation conditions required rsc.org.
A reported total synthesis of globotriaosylceramide (Gb3) highlights the complexity and strategies involved in the chemical synthesis of such structures capes.gov.brnih.gov. This synthesis utilized a stereocontrolled coupling of a galactosyl fluoride (B91410) with a thioglycoside to form the trisaccharide portion, which was then coupled to a sphingosine (B13886) equivalent capes.gov.brnih.gov. The coupled product was subsequently converted to Gb3 through a series of steps capes.gov.brnih.gov. This demonstrates the multi-step nature and the need for careful control over stereochemistry in the chemical synthesis of defined glycosphingolipids.
Diversity-oriented strategies have also been developed for the chemical synthesis of glycosphingolipids, allowing for the generation of various analogues and derivatives from a common starting material researchgate.netnih.govacs.org. These strategies often involve stepwise elongation of the glycan chain via chemical glycosylations and modification of the lipid portion researchgate.netnih.gov.
Despite the progress, chemical synthesis of complex glycosphingolipids can be laborious, time-intensive, and may involve harsh reaction conditions and complex purification procedures researchgate.net. The availability of highly pure compounds from natural sources can also be difficult due to the diversity of structures present frontiersin.org.
Enzymatic Synthesis and Genetic Engineering for Production of Glycans
Enzymatic synthesis offers an alternative or complementary approach to chemical synthesis, often providing high stereo- and regioselectivity under mild, aqueous conditions researchgate.netfrontiersin.orgmdpi.comresearchgate.net. This method utilizes glycosyltransferases, enzymes that catalyze the transfer of sugar moieties from activated donor molecules to acceptor compounds mdpi.com.
In the context of glycosphingolipid synthesis, specific glycosyltransferases are responsible for the sequential addition of monosaccharides to the ceramide backbone in the Golgi apparatus creative-diagnostics.comnih.govmdpi.comnih.govkrcp-ksn.org. For example, Gb3 synthase (lactosylceramide α-1,4-galactosyltransferase) catalyzes the addition of an α-1,4-galactose to lactosylceramide (B164483) to produce Gb3 creative-diagnostics.comnih.gov.
Genetic engineering plays a significant role in enhancing the production of glycans and enzymes involved in glycosylation nih.govnih.govresearchgate.netcreative-biolabs.com. By manipulating the genes encoding glycosyltransferases and other enzymes in the glycosylation pathway, it is possible to engineer cells or organisms to produce specific glycan structures or to improve the efficiency of enzymatic synthesis nih.govnih.govresearchgate.netcreative-biolabs.com.
Strategies in genetic glycoengineering include the overexpression of desired glycosyltransferase genes, the knockout or silencing of unwanted enzyme genes, and the engineering of metabolic pathways for the biosynthesis and transport of activated sugar donors frontiersin.orgnih.govnih.govresearchgate.netcreative-biolabs.com. For instance, genetic modifications targeting fucosyltransferases or sialyltransferases have been used to manipulate the glycosylation profiles of therapeutic glycoproteins creative-biolabs.com.
Engineered cell lines, such as Chinese hamster ovary (CHO) cells, are widely used as factories for producing recombinant glycoproteins with desired glycosylation patterns through genetic engineering frontiersin.orgnih.govnih.gov. Bacteria have also been engineered to accommodate the production of glycoproteins and display glycans on their surface nih.gov.
Enzymatic synthesis can be performed in vitro using purified enzymes or in cell-free lysates frontiersin.org. Multi-enzyme cascades have been developed for the in situ regeneration of nucleotide sugars, which are essential activated donors for glycosyltransferases researchgate.netacs.org. This approach can simplify the synthesis of complex glycans researchgate.netacs.org.
The combination of enzymatic synthesis and genetic engineering holds promise for the scalable and controlled production of defined glycan structures, including those found in glycosphingolipids like this compound frontiersin.orgresearchgate.netresearchgate.net.
Computational and Structural Modeling Approaches
Computational and structural modeling approaches are increasingly valuable tools for understanding the three-dimensional structures of glycans and glycosyltransferases, predicting their interactions, and guiding synthesis and engineering efforts openreview.netcreative-proteomics.combiologicalmodeling.orgplos.orgbonvinlab.org.
Unlike proteins, glycans are highly flexible molecules due to the rotational freedom around glycosidic linkages, making the accurate description of their 3D shapes challenging creative-proteomics.combiologicalmodeling.org. However, computational methods such as molecular dynamics (MD) simulations can be employed to predict the motions and conformations of glycans in solution biologicalmodeling.orgbonvinlab.org.
Structural modeling of glycans can involve building initial structures using specialized software and refining them based on experimental data, such as Nuclear Magnetic Resonance (NMR) spectroscopy creative-proteomics.com. Tools are being developed to model glycans hierarchically, considering both monosaccharide and atomic-level information openreview.net.
AlphaFold, an AI system developed by Google DeepMind, has demonstrated remarkable accuracy in predicting protein structures from amino acid sequences ebi.ac.ukdeepmind.google. This capability is highly relevant to the study of glycosyltransferases, which are enzymes responsible for glycan synthesis alphafold.comebi.ac.uk. Predicting the structures of glycosyltransferases can provide insights into their active sites, substrate binding mechanisms, and catalytic activities mit.edunih.gov.
AlphaFold predictions have been used to examine the structures of glycan assembly enzymes, revealing similarities in structure and active sites between enzymes from different organisms mit.edu. Predicted structures of glycosyltransferase domains can help in understanding their function researchgate.net. While AlphaFold is primarily focused on protein structures, the development of models that can predict the structure and interactions of other biological molecules, including ligands and potentially glycans, is an active area deepmind.google.
Computational modeling can also assist in the design of glycoengineered proteins by predicting how glycan modifications might affect protein structure and interactions plos.org. Density-guided modeling approaches can use experimental data to aid in building and refining glycan structures plos.org.
The integration of computational modeling with experimental techniques provides a powerful approach for elucidating the complex structures and functions of glycans and the enzymes involved in their biosynthesis openreview.netcreative-proteomics.combiologicalmodeling.orgplos.orgbonvinlab.org.
Future Research Directions and Unanswered Questions
Elucidating Novel Functions of Glycans Featuring the Galα1-4Gal Moiety in Cellular Processes
Despite the known role of Gb3 as a receptor for pathogens like Shiga toxin, the full spectrum of cellular processes influenced by glycans containing the Galα1-4Gal linkage is not yet completely understood. Future research is needed to explore potential novel functions beyond direct pathogen binding. This includes investigating their involvement in cell-cell interactions, signal transduction pathways, membrane raft dynamics, and cellular development and differentiation. Given that the enzyme responsible for the Galα1-4Gal linkage, Gb3/CD77 synthase, can modify various glycosphingolipid and potentially glycoprotein (B1211001) acceptors, identifying and characterizing these other glycoconjugates and their specific cellular roles represents a critical area for future studies. Unanswered questions persist regarding how the presentation and context of the Galα1-4Gal moiety within different glycan structures influence their interactions with cellular proteins and their downstream effects.
Deeper Understanding of Glycans Featuring the Galα1-4Gal Moiety in Disease Mechanisms and Pathological Manifestations
Glycans containing the Galα1-4Gal linkage are implicated in several diseases, most notably Fabry disease due to the accumulation of Gb3 and its deacylated form, lyso-Gb3. While the accumulation is linked to disease severity, the precise mechanisms by which Gb3 and lyso-Gb3 exert their cytotoxic effects are still not fully elucidated. Future research should focus on a deeper understanding of how these accumulated glycosphingolipids disrupt cellular functions, including protein handling and signaling pathways, as suggested by studies on lyso-Gb3 toxicity. Furthermore, the role of Gb3 and related glycans in cancer progression, metastasis, and chemoresistance is an emerging area requiring extensive future investigation. Identifying the specific glycoforms involved and the mechanisms by which they contribute to tumor biology could lead to new diagnostic and therapeutic strategies. The potential involvement of these glycans in other pathological conditions where the P1PK blood group antigens (which include Gb3 and the P1 antigen containing the Galα1-4Gal linkage) are expressed also warrants further exploration.
Development of Advanced Methodologies for Comprehensive Glycomic Analysis of Glycans Featuring the Galα1-4Gal Moiety
The structural complexity and diversity of glycans pose significant challenges for comprehensive analysis. Future research is needed to develop more sensitive, high-throughput, and specific methodologies for the detection, identification, and quantification of glycans containing the Galα1-4Gal moiety in various biological samples. Current glycomic techniques, while advancing, still face limitations in distinguishing between isomers and analyzing low-abundance glycans. The development of advanced mass spectrometry techniques, improved separation methods, and novel labeling strategies are crucial for a more complete understanding of the glycome and the specific roles of Galα1-4Gal-containing structures. Furthermore, the creation of standardized databases and analytical pipelines is essential for comparing data across studies and facilitating collaborative research in this complex field.
Exploration of Glycans Featuring the Galα1-4Gal Moiety in Emerging Biological Contexts
The discovery of Galα1-4Gal linkages in contexts beyond typical mammalian glycosphingolipids, such as in the galactosaminogalactan of Aspergillus fumigatus, highlights the need to explore the presence and function of these structures in emerging biological systems. Future research could investigate the biosynthesis and roles of Galα1-4Gal-containing glycans in other microorganisms, plants, and invertebrates. Understanding the evolutionary conservation or divergence of the enzymes that create this linkage and the functions of the resulting glycans in diverse organisms could provide valuable insights into fundamental biological processes and potential applications. The interaction of these non-mammalian glycans with the mammalian immune system, as seen with anti-NOR antibodies reacting to Aspergillus galactosaminogalactan, also represents an important area for future immunological research.
Q & A
Q. What experimental approaches are recommended for detecting Galα1-4Gal-containing structures in biological samples?
Lectins such as GSL I Isolectin B4 (from Griffonia simplicifolia) and PA-IL lectin (from Pseudomonas aeruginosa) are widely used due to their specificity for Galα1-4Gal epitopes. These can be applied in techniques like Western blotting, immunohistochemistry, or glycan array profiling. Competitive inhibition assays with free Galα1-4Gal oligosaccharides are critical to confirm binding specificity. For example, GSL I-B4 binds Galα1-4Galβ1-4GlcNAc, a structure found in cancer biomarker studies .
Q. How can researchers structurally characterize Galα1-4Gal-containing glycoconjugates?
Mass spectrometry (MS) coupled with enzymatic digestion (e.g., β-galactosidases) is standard. MALDI-TOF MS has identified N-glycan structures with Galα1-4Gal branches in avian egg glycoproteins, while NMR spectroscopy resolves anomeric configurations. Exoglycosidase treatments (e.g., α-galactosidases) confirm linkage positions. For example, pigeon serum IgG contains Galα1-4Galβ1-4GlcNAc branches lacking sialylation .
Q. What model systems are suitable for studying Galα1-4Galα1-Gb3 biosynthesis and function?
Avian models (e.g., pigeon, gull) are ideal due to abundant Galα1-4Gal in egg glycoproteins and IgG. Human endothelial cells expressing Gb3 (Galα1-4Galβ1-4Glc-ceramide) are used to study Shiga toxin binding. Glycoengineered cell lines (e.g., CHO-K1 mutants with α1,4-galactosyltransferase) help dissect biosynthetic pathways .
Advanced Research Questions
Q. How do researchers resolve contradictions in enzymatic activity data related to Galα1-4Gal hydrolysis?
Discrepancies arise from substrate specificity variations. For example, bifidobacterial β-galactosidases hydrolyze Galβ1-4Gal but not Galα1-3Galβ1-4Gal. Orthogonal methods like isothermal titration calorimetry (ITC) measure binding affinities, while molecular dynamics simulations model enzyme-substrate interactions. Cross-validation with knockout models or site-directed mutagenesis clarifies mechanistic discrepancies .
Q. What experimental strategies are employed to study the immunological role of Galα1-4Gal epitopes?
Glycan microarrays printed with synthetic Galα1-4Gal derivatives screen serum antibodies. In autoimmune models, ELISA with Gb3 (Galα1-4Galβ1-4Glc-ceramide) as a coating antigen compares antibody titers. Flow cytometry with lectin-stained cells (e.g., GSL I-B4) quantifies epitope expression. Note that human anti-Gal antibodies typically ignore Galα1-4Galβ1-4Glc-R, requiring species-specific models .
Q. How can researchers address challenges in synthesizing Galα1-4Gal-containing glycans for functional studies?
Chemoenzymatic synthesis using recombinant α1,4-galactosyltransferases ensures stereospecificity. Modular glycosyltransferase cascades in vitro validate products via HPLC-MS/MS and lectin-based assays. Fragment condensation strategies followed by solid-phase extraction optimize complex structures .
Q. What computational tools predict the conformational dynamics of Galα1-4Gal in glycan-protein interactions?
Molecular dynamics (MD) simulations with force fields like GLYCAM06 model glycan flexibility. Docking software (AutoDock Vina) predicts binding modes to lectins or antibodies. Tools like PyMOL analyze hydrogen bonding and solvent accessibility. Surface plasmon resonance (SPR) validates predicted binding kinetics .
Data Contradiction and Methodology
Q. Why do human anti-Gal antibodies fail to recognize Galα1-4Galβ1-4Glc-R on erythrocytes?
Human anti-Gal antibodies specifically target α-Gal epitopes (Galα1-3Galβ1-4GlcNAc-R) but ignore Galα1-4Galβ1-4Glc-R due to structural differences (e.g., fucosylation in blood group B antigens). Competitive binding assays and crystallography reveal steric hindrance from the α1-4 linkage, preventing antibody-epitope interactions .
Q. How do glycoengineered cell lines clarify Galα1-4Gal’s role in pathogen interactions?
CRISPR-Cas9-edited cells lacking Gb3 synthase (α1,4-galactosyltransferase) demonstrate reduced Shiga toxin internalization. Fluorescence-labeled toxin B subunits quantify binding efficiency in wild-type vs. knockout cells. Similarly, pseudotyped viruses with Galα1-4Gal-binding capsid proteins validate host-pathogen adhesion mechanisms .
Q. What limitations exist in using lectins for quantifying Galα1-4Gal expression?
Lectins may cross-react with Galα1-3Gal. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
